molecular formula C19H14F3NO4 B2459898 Ethyl 3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxylate CAS No. 862979-25-7

Ethyl 3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxylate

Cat. No.: B2459898
CAS No.: 862979-25-7
M. Wt: 377.319
InChI Key: QVIJZZWDNFIAON-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties .


Synthesis Analysis

Benzofuran rings can be constructed using a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which has fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by a benzene ring fused to a furan ring . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions depending on the functional groups present . Trifluoromethyl groups can participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

Benzofuran compounds have unique physicochemical properties that make them versatile in medicinal chemistry . Trifluoromethyl groups can enhance the lipophilicity and metabolic stability of compounds .

Scientific Research Applications

Organic Synthesis and Material Science

  • Ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate, a compound with a similar core structure, has been utilized in Diels–Alder reactions with various dienophiles, leading to the efficient preparation of trifluoromethyl-containing aromatic compounds, including 3-aminobenzoic acid derivatives. This highlights its potential role in the synthesis of complex organic molecules and functional materials due to the presence of the trifluoromethyl group which can influence the regioselectivity of reactions (Kondratov et al., 2015).

Potential Therapeutic Applications

  • Compounds structurally related to Ethyl 3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxylate have shown cytotoxic activities toward various cancer cell lines, suggesting potential therapeutic applications. For instance, derivatives of 2-beta-D-ribofuranosylselenazole-4-carboxamide exhibited cytotoxicity against P388 and L1210 cells and were effective against Lewis lung carcinoma in mice, indicating the relevance of this chemical framework in antitumor activity research (Srivastava & Robins, 1983).

Luminescence and Thermostability Studies

  • Ethylamide metal–organic frameworks incorporating carboxylate groups, similar in functional groups to this compound, have been synthesized and studied for their thermostability and luminescence properties. These frameworks show potential for applications in materials science, particularly in the development of new luminescent materials or in the study of materials with high thermal stability (Sun et al., 2012).

Chemical Synthesis Efficiency

  • In a related context, the efficiency of chemical synthesis processes has been enhanced by employing strategies such as domino reactions, where multifunctionalized benzofuran derivatives were synthesized. Such strategies could be applicable to derivatives of this compound, improving synthesis efficiency and introducing diverse functional groups for various applications (Ma et al., 2014).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure. For example, some benzofuran compounds can be irritants .

Future Directions

Benzofuran compounds and trifluoromethyl groups continue to attract attention due to their biological activities and potential applications in drugs . It is expected that many novel applications will be discovered in the future .

Properties

IUPAC Name

ethyl 3-[[4-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO4/c1-2-26-18(25)16-15(13-5-3-4-6-14(13)27-16)23-17(24)11-7-9-12(10-8-11)19(20,21)22/h3-10H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIJZZWDNFIAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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